5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride
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Overview
Description
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H8N2O3·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing an oxirane and an amine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxa-2,6-diazaspiro[34]oct-6-ene-7-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: In medicine, the compound has been investigated for its potential therapeutic effects. For example, derivatives of this compound have been explored as antagonists for somatostatin receptor subtype 5 (SSTR5), which is a target for the treatment of type 2 diabetes mellitus .
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an SSTR5 antagonist, it binds to the somatostatin receptor subtype 5, inhibiting its activity. This interaction can modulate insulin secretion and glucose levels, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride: This compound has a similar spirocyclic structure but with a methyl ester group instead of a carboxylic acid.
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride:
Uniqueness: 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This configuration provides distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBKTCAXOUQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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